molecular formula C28H25N3O5S2 B2473210 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 921567-74-0

4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Cat. No. B2473210
CAS RN: 921567-74-0
M. Wt: 547.64
InChI Key: DEBFUVBKCQPSNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C28H25N3O5S2 and its molecular weight is 547.64. The purity is usually 95%.
BenchChem offers high-quality 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Compounds with a similar structure have been synthesized and evaluated for their antimicrobial and antifungal efficacy. Specifically, benzamide derivatives bearing bioactive moieties were found to exhibit significant antibacterial and antifungal activities, as evidenced by in vitro tests. This highlights the potential of these compounds, including 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide, in the development of new antimicrobial agents (Priya et al., 2006).

Anticancer Activity

A series of benzamide derivatives similar in structure have been designed, synthesized, and evaluated for anticancer activity against various cancer cell lines. The study reported that most of the tested compounds exhibited moderate to excellent anticancer activity, which indicates the potential therapeutic applications of these compounds in cancer treatment (Ravinaik et al., 2021).

Supramolecular Gelation

A new series of N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior. Interestingly, certain compounds demonstrated gelation behavior towards specific solvent mixtures. This property is crucial for applications in material science and pharmaceutical formulations, indicating the potential utility of 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide in these fields (Yadav & Ballabh, 2020).

Enzyme Inhibition

Derivatives of benzamide have been studied for their enzyme inhibitory activities. For instance, certain benzamides have been reported as potent inhibitors of the enzyme stearoyl-CoA desaturase-1 (SCD-1). These findings highlight the potential of benzamide derivatives in the development of new therapeutic agents targeting specific metabolic pathways (Uto et al., 2009).

properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5S2/c1-3-31(17-19-8-5-4-6-9-19)38(33,34)22-14-12-20(13-15-22)27(32)30-28-29-23(18-37-28)25-16-21-10-7-11-24(35-2)26(21)36-25/h4-16,18H,3,17H2,1-2H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBFUVBKCQPSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(O4)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

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